molecular formula C5H3ClN4S B8580584 5-Chloro-3-(1-imidazolyl)-1,2,4-thiadiazole CAS No. 888313-69-7

5-Chloro-3-(1-imidazolyl)-1,2,4-thiadiazole

Cat. No.: B8580584
CAS No.: 888313-69-7
M. Wt: 186.62 g/mol
InChI Key: UDVHHWMFDVGLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(1-imidazolyl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C5H3ClN4S and its molecular weight is 186.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

888313-69-7

Molecular Formula

C5H3ClN4S

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-3-imidazol-1-yl-1,2,4-thiadiazole

InChI

InChI=1S/C5H3ClN4S/c6-4-8-5(9-11-4)10-2-1-7-3-10/h1-3H

InChI Key

UDVHHWMFDVGLHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=NSC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-[1,2,4]thiadiazol-3-ylamine (1.00 g, 7.40 mmol) and glyoxal 40% wt (5.35 g, 92.0 mmol) were dissolved in ethanol (100 mL). The solution was stirred at 80° C. for 4 hours. Ammonium chloride (1.97 g, 37.0 mmol), formaldehyde (2.97 g, 37.0 mmol) and phosphoric acid (2.97 g, 30.0 mmol) were added to the solution and stirred overnight. The reaction was concentrated down under vacuo and redissolved in water (50 mL). The solution was extracted with ethyl acetate (2×50 mL). The aqueous layer was neutralized with 1M NaOH, extracted with ethyl acetate (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 200 mg (20%) of 5-chloro-3-imidazol-1-yl-[1,2,4]thiadiazole. 1H-NMR (400 MHz, CDCl3) δ 8.84 (s, 1H), 7.75 (d, 1H), 7.22 (d, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two

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